Tautomeric Equilibrium of 6-Methoxy-2-pyridone Core
The 6-methoxy substituent in 3-Amino-6-methoxy-2-pyridone hydrochloride significantly alters the tautomeric equilibrium of the pyridone ring compared to the unsubstituted 2-pyridone. Kinetic and thermodynamic parameters measured for 6-methoxy-2-pyridone, a close analog lacking the 3-amino group, provide quantitative insight into the electronic influence of the 6-methoxy group [1]. The lactam → lactim tautomerization exhibits an activation enthalpy (ΔHc‡) of 46 kJ mol⁻¹ and an activation entropy (ΔSc‡) of -40 J K⁻¹ mol⁻¹, with an overall equilibrium enthalpy (ΔH°) of 26.8 kJ mol⁻¹ and entropy (ΔS°) of 58 J K⁻¹ mol⁻¹ [1]. These values indicate an ionic interconversion mechanism involving a cyclic transition state with solvent molecules [1]. This data provides a baseline for understanding how the methoxy group influences the electronic distribution and reactivity of the pyridone ring, which is a critical factor in subsequent functionalization.
| Evidence Dimension | Tautomerization thermodynamics and kinetics |
|---|---|
| Target Compound Data | For 6-methoxy-2-pyridone (analog lacking 3-amino group): ΔH° = 26.8 kJ mol⁻¹, ΔS° = 58 J K⁻¹ mol⁻¹ (equilibrium); ΔHc‡ = 46 kJ mol⁻¹, ΔSc‡ = -40 J K⁻¹ mol⁻¹ (lactam → lactim) [1] |
| Comparator Or Baseline | Unsubstituted 2-pyridone (baseline for comparison; specific numeric data not available in this study, but the methoxy substitution is the key variable) |
| Quantified Difference | Not directly quantified against unsubstituted baseline; however, the parameters define the unique energetic profile imposed by the 6-methoxy group. |
| Conditions | Temperature-jump relaxation kinetics in neutral water [1] |
Why This Matters
This thermodynamic profile dictates the predominant tautomeric form and reactivity of the pyridone ring, directly impacting its utility as a synthetic intermediate and its interactions in biological systems.
- [1] Chevrier, M., Guillerez, J., & Dubois, J. E. (1983). Equilibrium and activation thermodynamic parameters of the tautomerism of 6-methoxy-2-pyridone in water. Journal of the Chemical Society, Perkin Transactions 2, (7), 979-982. DOI: 10.1039/P29830000979 View Source
